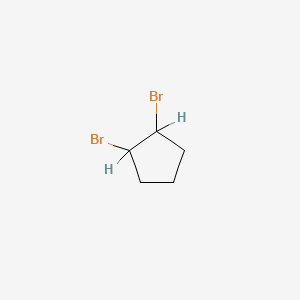

1,2-Dibromocyclopentane

Description

Retrosynthetic Strategy: A functionalized cyclopentane (B165970) derivative can be retrosynthetically disconnected at the point of the functional group, leading back to a nucleophilic cyclopentyl synthon, which in turn can be derived from 1,2-dibromocyclopentane (B3025039).

The following table outlines key retrosynthetic disconnections where this compound is a strategic synthon.

| Target Moiety | Retrosynthetic Disconnection | Precursor Synthon | Key Forward Reaction |

| trans-1,2-disubstituted cyclopentane | C-Br bond formation | Cyclopentene (B43876) | Addition of Br₂ |

| Cyclopentene | C=C bond formation (via elimination) | This compound | Dehydrobromination (e.g., with a strong base) |

| Monofunctionalized Cyclopentane | C-Nu bond formation (Nu = Nucleophile) | Cyclopentyl Grignard Reagent (from this compound) | Grignard formation followed by reaction with an electrophile |

These strategies underscore the utility of this compound as a versatile building block in organic synthesis, providing a reliable entry point for the construction and elaboration of the cyclopentane scaffold. youtube.comsmolecule.com

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromocyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCGLSZQABMYGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70907350 | |

| Record name | 1,2-Dibromocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70907350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29974-65-0, 10230-26-9, 33547-17-0 | |

| Record name | 1,2-Dibromocyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29974-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentane, 1,2-dibromo-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010230269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromocyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029974650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, 1,2-dibromo-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033547170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70907350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentane, 1,2-dibromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Formation of Alkenes Elimination :one of the Most Common Applications of Vicinal Dibromides Like 1,2 Dibromocyclopentane is in the Synthesis of Alkenes Via Dehydrohalogenation.youtube.comtreating 1,2 Dibromocyclopentane with a Strong Base Induces an E2 Elimination Reaction to Reform the Double Bond, Yielding Cyclopentene. This Makes It a Protecting Group or an Activating Group for a Double Bond.

Retrosynthetic Strategy: A cyclopentene (B43876) moiety within a target molecule can be traced back to a 1,2-dibromocyclopentane (B3025039) intermediate, which may have been necessary to protect the double bond or to allow for stereospecific manipulations elsewhere in the molecule.

Stereochemical and Conformational Analysis of 1,2 Dibromocyclopentane

Isomerism and Chirality

The arrangement of the two bromine atoms on the cyclopentane (B165970) ring gives rise to distinct stereoisomers with unique properties. This section explores the fundamental principles of isomerism and chirality as they apply to 1,2-dibromocyclopentane (B3025039).

cis-trans Isomerism in Disubstituted Cyclopentanes

Disubstituted cycloalkanes, such as this compound, exhibit cis-trans isomerism, a type of stereoisomerism where atoms are connected in the same order but differ in their spatial orientation. scribd.combohrium.com This isomerism arises because the cyclic structure prevents free rotation around the carbon-carbon single bonds of the ring. nih.gov

In the context of this compound, two geometric isomers exist:

cis-1,2-Dibromocyclopentane (B13358767) : In this isomer, both bromine atoms are located on the same face of the cyclopentane ring. scribd.combohrium.commdpi.com This can be represented with both bromine atoms having wedge bonds or both having dash bonds in a planar representation of the ring. mdpi.com

trans-1,2-Dibromocyclopentane (B238971) : In this isomer, the two bromine atoms are situated on opposite faces of the cyclopentane ring. scribd.combohrium.commdpi.com This is typically depicted with one bromine atom having a wedge bond and the other a dash bond. mdpi.com

These two isomers are diastereomers of each other, meaning they are stereoisomers that are not mirror images. acs.orgresearchgate.net

| Isomer Name | Substituent Orientation |

| cis-1,2-Dibromocyclopentane | Both bromine atoms on the same side of the ring |

| trans-1,2-Dibromocyclopentane | Bromine atoms on opposite sides of the ring |

Chiral Centers and Enantiomeric Pairs

A chiral center is a carbon atom that is attached to four different groups. youtube.com In this compound, both carbon atoms to which the bromine atoms are attached (C1 and C2) are chiral centers. youtube.comacs.org Each of these carbons is bonded to a bromine atom, a hydrogen atom, and two different carbon atoms within the ring. acs.org

The presence of chiral centers is a key indicator of potential chirality in a molecule. Chirality, or "handedness," means that a molecule is non-superimposable on its mirror image. youtube.com

For trans-1,2-dibromocyclopentane, the molecule as a whole is chiral. semanticscholar.orgworldscientific.com It lacks a plane of symmetry and is not superimposable on its mirror image. acs.orgsemanticscholar.org Consequently, trans-1,2-dibromocyclopentane exists as a pair of enantiomers, which are non-superimposable mirror images of each other. acs.orgresearchgate.netacs.org These enantiomers have identical physical properties except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.

Meso Compound Characteristics of cis-1,2-Dibromocyclopentane

In contrast to its trans counterpart, cis-1,2-dibromocyclopentane is an achiral molecule despite having two chiral centers. youtube.comsemanticscholar.orgacs.org This is because the molecule possesses an internal plane of symmetry that divides it into two mirror-image halves. semanticscholar.orgworldscientific.com A molecule with chiral centers that is itself achiral is known as a meso compound. researchgate.netyoutube.comsemanticscholar.org

The plane of symmetry in cis-1,2-dibromocyclopentane means that its mirror image is identical to and superimposable on the original molecule. semanticscholar.orgworldscientific.com As a result, cis-1,2-dibromocyclopentane is optically inactive and does not have an enantiomer. youtube.comnih.gov

Therefore, there are a total of three stereoisomers for this compound: the pair of enantiomers of the trans isomer and the single meso compound of the cis isomer. researchgate.net

Conformational Dynamics of the Cyclopentane Ring

The cyclopentane ring is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons. scribd.comlumenlearning.comconicet.gov.ar To alleviate this strain, the ring puckers into non-planar conformations. nih.govlumenlearning.comconicet.gov.ar

Pseudorotation Pathways and Interconversions

The conformational flexibility of the cyclopentane ring is best described by a phenomenon known as pseudorotation. acs.org This is an intramolecular motion where the ring rapidly interconverts between various puckered conformations without passing through a high-energy planar state. nih.gov

The two primary low-energy conformations of cyclopentane are the envelope (or bend) and the half-chair (or twist) forms. worldscientific.commst.eduplos.org

Envelope Conformation : In this conformation, four of the carbon atoms are in a plane, and the fifth is puckered out of the plane, resembling an envelope with an open flap. nih.govlumenlearning.comresearchgate.net This arrangement reduces some torsional strain, but some eclipsing interactions remain. lumenlearning.comconicet.gov.ar

Half-Chair Conformation : Here, three carbon atoms are coplanar, while the other two are puckered, one above and one below the plane. plos.org This conformation is also effective at relieving torsional strain. plos.org

The interconversion between these conformations occurs through a continuous wavelike motion of the pucker around the ring, which is the essence of pseudorotation. worldscientific.comnih.gov This process has a very low energy barrier, allowing for rapid interconversion at room temperature. nih.gov In unsubstituted cyclopentane, all the envelope and twist conformations are of equal energy. semanticscholar.org

Quantitative Description of Conformational Behavior

While unsubstituted cyclopentane undergoes free pseudorotation, the introduction of substituents, such as the bromine atoms in this compound, introduces energy barriers, making certain conformations more stable than others. worldscientific.comworldscientific.com

The conformational behavior of substituted cyclopentanes can be described quantitatively using puckering coordinates, namely the puckering amplitude (q) and the phase angle of pseudorotation (φ). mdpi.com Every possible conformation of the five-membered ring can be represented by a point in this two-dimensional space. mdpi.com

For trans-1,2-disubstituted cyclopentanes, the puckering amplitude (q) has been shown to vary during pseudorotation. For instance, in trans-1,2-dichlorocyclopentane, q varies from 0.342 Å in the diaxial twist conformation to 0.420 Å in the diequatorial twist conformation. mdpi.com The presence of substituents influences the potential energy along the pseudorotation pathway. mdpi.com

Experimental studies on trans-1,2-dibromocyclopentane using NMR spectroscopy have allowed for the determination of its pseudorotation potential. researchgate.net By analyzing the spin-spin coupling constants, it's possible to map the energy landscape of the conformational changes. mdpi.com These studies have revealed that for trans-1,2-dibromocyclopentane, there can be a significant energy barrier to pseudorotation, with certain conformations being heavily favored. mdpi.com For example, in a CCl4 solution, calculations based on NMR data suggest a high energy for the diaxial conformation. mdpi.com The stability of different conformers is influenced by a combination of torsional strain, steric interactions, and electronic effects from the substituents.

| Parameter | Description | Relevance to this compound |

| Puckering Amplitude (q) | The degree of puckering of the ring. | Varies with the phase of pseudorotation in the substituted ring. mdpi.com |

| Phase Angle of Pseudorotation (φ) | Describes the position of the pucker around the ring. | Determines the specific envelope or twist conformation. |

| Energy Barrier to Pseudorotation | The energy required to move between different conformations. | Introduced by the bromine substituents, leading to preferred conformations. mdpi.comworldscientific.comworldscientific.com |

Influence of Substituent Orientation on Conformation

The spatial orientation of the bromine substituents in this compound significantly dictates the conformational preferences of the five-membered ring. The cyclopentane ring is not planar and exists in a continuous state of dynamic conformational change, primarily through a motion known as pseudorotation. This process allows the ring to relieve torsional strain by puckering, leading to two principal non-planar conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry). The positions of the substituents as either axial or equatorial-like influence the relative energies of these conformations.

In the case of trans-1,2-dibromocyclopentane, the molecule predominantly adopts conformations where the two bromine atoms are in a pseudo-diequatorial orientation. researchgate.netlookchem.com This arrangement minimizes steric hindrance and electrostatic repulsion between the bulky bromine atoms. The conformational behavior can be described as large-amplitude molecular vibrations within a sector of the pseudorotation path that favors these diequatorial forms. researchgate.netlookchem.com Theoretical calculations have shown that the energy difference between the diaxial and diequatorial twist conformations can be significant, with the diequatorial conformer being more stable. mdpi.com

For cis-1,2-dibromocyclopentane, the situation is different. The two bromine atoms are constrained to be on the same side of the ring, leading to a conformational equilibrium that may involve axial-equatorial or equatorial-axial arrangements. libretexts.orgscribd.com The molecule may adopt an envelope or twist conformation that best accommodates the steric and electronic demands of the cis-substituents. The presence of the two bulky bromine atoms on the same face of the ring introduces considerable steric strain, which influences the puckering of the ring to a conformation that minimizes these unfavorable interactions. libretexts.org

Advanced Analytical and Spectroscopic Characterization for Conformational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and conformational analysis of this compound in solution. ox.ac.uk

¹H-NMR for Structural Elucidation and Multiplicity Analysis

¹H-NMR spectroscopy provides crucial information about the chemical environment of the protons in this compound. libretexts.org The spectrum reveals the number of chemically non-equivalent protons, their relative positions (chemical shifts), and their connectivity through spin-spin coupling. ox.ac.uklibretexts.org

In trans-1,2-dibromocyclopentane, due to the C₂ symmetry in the dominant diequatorial conformation, the number of distinct proton signals is reduced. The protons attached to the carbons bearing the bromine atoms (the α-protons) will have different chemical shifts compared to the protons on the other carbons of the ring. The multiplicity of each signal (e.g., doublet, triplet, multiplet) arises from the coupling of a proton to its neighboring protons, providing insight into the connectivity of the atoms. ox.ac.uk For instance, the signal for a proton on a carbon adjacent to a CHBr group will be split by the proton on that CHBr group and the other protons on its own carbon and adjacent carbons. The complexity of the spectrum, often with overlapping multiplets, necessitates advanced analytical techniques for a complete interpretation. researchgate.net

Spin-Spin Coupling Constants for Conformational Analysis

The magnitude of the vicinal spin-spin coupling constants (³J_HH), the coupling between protons on adjacent carbon atoms, is highly dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is fundamental for determining the preferred conformations of this compound in solution.

By precisely measuring the ³J_HH values from the ¹H-NMR spectrum, it is possible to calculate the dihedral angles between adjacent protons. This information, in turn, allows for the determination of the ring's puckering amplitude and phase angle, providing a detailed picture of the conformational equilibrium. mdpi.com For trans-1,2-dibromocyclopentane, the analysis of a complete set of vicinal spin-spin coupling constants has been used to describe its conformational behavior as vibrations along a pseudorotation path dominated by diequatorial conformations. researchgate.netlookchem.com High-precision spin-spin coupling constants are essential for generating an accurate pseudorotation potential for the molecule. mdpi.comresearchgate.net

Total Lineshape Analysis Algorithms (e.g., VALISA) in NMR Spectroscopy

Due to the dynamic nature of the cyclopentane ring, the observed NMR spectrum is often a time-average of the spectra of the individual contributing conformations. When the rate of interconversion between these conformations is on the same timescale as the NMR experiment, the spectral lines can become broad and complex. Total lineshape analysis is a computational method used to extract detailed kinetic and thermodynamic information from these complex spectra. ucl.ac.uk

An algorithm named VALISA (Variable Lineshape Analysis by Simulated Annealing) has been specifically developed and applied to the complete analysis of the ¹H-NMR spectrum of trans-1,2-dibromocyclopentane. researchgate.netlookchem.commdpi.com This method overcomes the challenge of local minima in the optimization process by using a global optimization technique called simulated annealing. researchgate.netnih.gov By fitting the calculated spectrum to the experimental one, VALISA allows for the extraction of highly accurate NMR parameters, including chemical shifts and spin-spin coupling constants, even from strongly overlapping and complex spectra. researchgate.netresearchgate.net This detailed analysis provides a more accurate model for the conformational interconversions of the five-membered ring. researchgate.netlookchem.com

Below is a table showcasing representative data that can be obtained from such an analysis for trans-1,2-dibromocyclopentane in a given solvent.

| Parameter | Value |

| Conformational Equilibrium | |

| Dominant Conformer | Diequatorial |

| ¹H-NMR | |

| α-Proton Chemical Shift (ppm) | ~4.5 |

| β-Proton Chemical Shift (ppm) | ~2.0-2.5 |

| γ-Proton Chemical Shift (ppm) | ~1.8-2.2 |

| Vicinal Coupling Constants (Hz) | |

| J_trans (diaxial) | ~8-12 |

| J_cis | ~6-8 |

| J_trans (diequatorial) | ~2-4 |

| Note: The specific values can vary depending on the solvent and temperature. |

Computational Chemistry for Conformational Modeling

Computational chemistry provides a powerful complementary approach to experimental methods for studying the conformational landscape of this compound. helixon.com By using quantum mechanical calculations, it is possible to model the potential energy surface of the molecule and identify the various stable conformations (local minima) and the transition states connecting them.

Quantum Chemical Energy-Geometry Optimization

Quantum chemical energy-geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule. arxiv.orgpennylane.ai This method systematically explores a molecule's potential energy surface to find stationary points, which correspond to energy minima (stable conformers) or transition states. arxiv.org For flexible molecules like this compound, this process is crucial for identifying the preferred shapes the molecule adopts.

The application of quantum chemical energy-geometry optimization has been a key component in the conformational analysis of this compound and its derivatives. researchgate.net This computational task involves iterative calculations of the molecule's energy and gradients while adjusting atomic coordinates to minimize the total energy. arxiv.org The resulting optimized geometries provide invaluable data on bond lengths, bond angles, and dihedral angles that characterize the lowest-energy conformations. nrel.gov

For this compound, the cyclopentane ring is not planar and adopts puckered conformations, primarily the envelope and twist forms, to alleviate ring strain. The positions of the two bromine atoms (axial or equatorial) are a critical factor in determining the relative stability of the various conformers. Quantum chemical calculations can precisely quantify the energy differences between these forms. While specific energy values from a single definitive study are manifold, the general findings from such computational analyses are represented in the conceptual data table below.

Table 1: Illustrative Quantum Chemical Optimization Results for trans-1,2-Dibromocyclopentane Conformers

| Conformer | Bromine Atom Positions | Calculated Relative Energy (kcal/mol) | Key Optimized Dihedral Angle (Br-C-C-Br) |

| Diequatorial (ee) | Both equatorial-like | 0.00 (most stable) | ~180° |

| Diaxial (aa) | Both axial-like | > 2.00 | ~60° |

| Axial-Equatorial (ae) | One axial, one equatorial | Intermediate | ~120° |

Note: This table is illustrative. The values represent typical results from quantum chemical optimizations, showing the diequatorial conformer as the most stable for the trans isomer due to reduced steric hindrance.

Density Functional Theory (DFT) Calculations in Conformational Analysis

Density Functional Theory (DFT) is a highly versatile and popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It has become an indispensable tool in computational chemistry for predicting molecular properties and analyzing conformational preferences. wikipedia.orgmdpi.com DFT calculations are based on determining the electronic energy of a system from its electron density, which offers a favorable balance between computational cost and accuracy. wikipedia.orgmdpi.com

DFT methods have been specifically applied to the conformational analysis of trans-1,2-dibromocyclopentane. lookchem.comresearchgate.net These studies often involve calculating the conformational dependencies of nuclear magnetic resonance (NMR) parameters, such as spin-spin coupling constants, and comparing them with experimental data. researchgate.net This combination of theoretical calculations and experimental results allows for the development of a precise model describing the conformational dynamics of the molecule. researchgate.net

Research employing DFT calculations has shown that the conformational behavior of the trans-1,2-dibromocyclopentane molecule is best described by large-amplitude molecular vibrations along a sector of the pseudorotation path that primarily involves diequatorial conformations. researchgate.net The accuracy of DFT for analyzing substituted cyclopentanes has been demonstrated by studies showing excellent correlation between DFT-calculated energies (e.g., at the B3LYP/6-311+G** level of theory) and other models. researchgate.net DFT can effectively model the subtle interplay of steric and electronic effects that govern the stability of different envelope and twist conformers of the cyclopentane ring.

Table 2: Representative Data from DFT Analysis of this compound Conformers

| Property | DFT Functional/Basis Set | Calculated Value/Finding | Reference |

| Conformational Energy | B3LYP/6-311+G** | Excellent correlation with lattice model energies for cyclopentane envelope conformers. | researchgate.net |

| Conformational Dynamics | FPT-DFT | The conformational behavior of trans-1,2-dibromocyclopentane is dominated by diequatorial forms. | researchgate.netresearchgate.net |

| Most Stable Conformer | DFT Calculations | The diequatorial (ee) conformer is identified as the global minimum on the potential energy surface. | researchgate.net |

Reactivity and Reaction Mechanisms Involving 1,2 Dibromocyclopentane

Elimination Reactions

Elimination reactions of 1,2-dibromocyclopentane (B3025039) are fundamental processes that lead to the formation of unsaturated five-membered rings. These reactions involve the removal of hydrogen bromide (HBr) from adjacent carbon atoms, resulting in the creation of a double bond.

Dehydrobromination to Form Cyclopentene (B43876) and Cyclopentadiene (B3395910)

The general sequence is as follows:

First Dehydrobromination: this compound → 3-Bromocyclopentene + HBr

Second Dehydrobromination: 3-Bromocyclopentene → Cyclopentadiene + HBr

Mechanistic Pathways of 1,2-Elimination (E1, E2, E1cB)

The dehydrobromination of this compound, a secondary alkyl halide, primarily proceeds through the E2 (bimolecular elimination) mechanism, especially when strong bases are used. ck12.orgmasterorganicchemistry.com

E2 Mechanism: This is a concerted, one-step process where the base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing a bromine atom, while simultaneously the C-Br bond breaks and a double bond forms. masterorganicchemistry.comyoutube.com The rate of the E2 reaction is dependent on the concentration of both the substrate (this compound) and the base. youtube.com For the reaction to occur efficiently, a specific stereochemical arrangement, known as anti-periplanar geometry, is required. In this conformation, the hydrogen atom and the bromine leaving group are on opposite sides of the C-C bond, in the same plane. libretexts.org

E1 Mechanism: This two-step mechanism involves the initial, slow departure of the leaving group (bromide ion) to form a carbocation intermediate. This is followed by a rapid deprotonation by a base to form the alkene. libretexts.orglibretexts.org The E1 pathway is generally not favored for this compound under typical dehydrobromination conditions that employ strong, non-nucleophilic bases, as these conditions are designed to promote the bimolecular E2 pathway. ck12.org

E1cB Mechanism: The E1cB (Elimination, Unimolecular, conjugate Base) mechanism also occurs in two steps. First, the base removes a proton to form a carbanion intermediate. In the second step, the leaving group departs. libretexts.orglibretexts.org This pathway is uncommon for simple alkyl halides and is generally significant only when the resulting carbanion is stabilized by an adjacent electron-withdrawing group, which is not the case for this compound.

Given the typical reaction conditions involving strong bases, the E2 pathway is the dominant mechanism for the dehydrobromination of this compound. ck12.orgmasterorganicchemistry.com

Role of Base Catalysis and Reaction Conditions

Base catalysis is essential for the dehydrobromination of this compound. The choice of base and reaction conditions can influence the reaction rate and the product distribution, favoring elimination over competing substitution reactions. libretexts.org

Strong bases are typically required to promote the E2 mechanism. ck12.org Common bases used for this purpose include:

Potassium Hydroxide (B78521) (KOH): Often used in an alcoholic solvent (alcoholic KOH), which generates the more basic alkoxide ion (e.g., ethoxide), promoting a clean elimination reaction. ck12.org

Sodium Hydroxide (NaOH): Can be used in solvents like absolute alcohol or higher boiling point alcohols such as ethylene (B1197577) glycol, particularly when heat is required. sciencemadness.org

Sodium Amide (NaNH₂): A very strong base that is particularly effective for double dehydrohalogenation reactions to form alkynes from vicinal dihalides, and can be applied to form cyclopentadiene from this compound. libretexts.orgmasterorganicchemistry.com

Heat is a crucial condition that generally favors elimination reactions over substitution reactions. sciencemadness.org

| Base | Typical Solvent | Key Conditions | Primary Outcome |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Ethanol (B145695) | Heating | Dehydrobromination (E2) |

| Sodium Hydroxide (NaOH) | Ethylene Glycol / Absolute Alcohol | Heating | Dehydrobromination (E2) |

| Sodium Amide (NaNH₂) | Liquid Ammonia (NH₃) | Low Temperature | Double Dehydrobromination |

Isotopic Labeling Studies in Mechanistic Elucidation

While specific isotopic labeling studies on this compound are not prominently documented in readily available literature, the technique is a powerful tool for elucidating elimination reaction mechanisms. The principle involves replacing an atom at a specific position in the reactant with one of its heavier isotopes and then measuring the effect on the reaction rate.

For instance, to confirm the E2 mechanism for the dehydrobromination of this compound, a primary kinetic isotope effect (KIE) study could be performed. In such an experiment, a hydrogen atom on a beta-carbon (a carbon adjacent to a C-Br bond) would be replaced by its isotope, deuterium (B1214612) (D).

Experimental Design: Compare the rate of elimination of this compound with the rate of elimination of its deuterated analogue (e.g., 1,2-dibromo-3-deuteriocyclopentane) under identical conditions.

Expected Outcome for E2: In the E2 mechanism, the C-H bond is broken in the single, rate-determining step. Because the C-D bond is stronger than the C-H bond, the deuterated compound would react more slowly. Observing a significant kinetic isotope effect (a kH/kD ratio greater than 1) would provide strong evidence that the C-H bond is broken in the rate-determining step, which is a key feature of the E2 mechanism.

This method allows chemists to distinguish between different mechanistic pathways. For example, an E1 reaction would show no significant KIE for beta-hydrogen replacement, as the C-H bond is broken in a fast step after the rate-determining formation of the carbocation.

Nucleophilic Substitution Reactions

Displacement of Bromine Atoms by Various Nucleophiles

While this compound is a secondary dihalide and can theoretically undergo nucleophilic substitution, this pathway often competes with elimination, which is frequently the dominant reaction, especially with strong bases. libretexts.org

A notable reaction involving a nucleophile is the dehalogenation of this compound by iodide ions (I⁻). Although iodide is a good nucleophile, in the context of vicinal dihalides, it functions as a reducing agent and induces an E2 elimination reaction, not a substitution. stackexchange.com The mechanism involves the iodide ion attacking one of the bromine atoms, which facilitates the anti-periplanar elimination of the two bromine atoms to form cyclopentene. stackexchange.com This reaction is stereospecific, requiring the two bromine atoms to be in an anti-conformation.

Other nucleophiles that are also strong bases, such as hydroxide (OH⁻) or alkoxides (RO⁻), will strongly favor dehydrobromination (elimination) over substitution (SN2) on a secondary halide like this compound. ck12.org For a substitution reaction to be more favorable, a weaker, non-basic nucleophile and conditions that suppress elimination would be required.

| Nucleophile | Primary Reaction Type | Product(s) |

|---|---|---|

| Iodide (I⁻) | Elimination (E2 Dehalogenation) | Cyclopentene, I₂, Br⁻ |

| Hydroxide (OH⁻) | Elimination (E2 Dehydrobromination) | 3-Bromocyclopentene, Cyclopentadiene |

| Alkoxide (RO⁻) | Elimination (E2 Dehydrobromination) | 3-Bromocyclopentene, Cyclopentadiene |

Reductive Transformations

This compound can undergo reductive dehalogenation to form cyclopentene. smolecule.com This transformation is a type of elimination reaction where the two bromine atoms are removed from adjacent carbons, resulting in the formation of a carbon-carbon double bond. wikipedia.org This reaction is often carried out using reducing agents such as zinc metal in an alcoholic medium or magnesium in ether. stackexchange.comyoutube.com

A general scheme for this reduction is as follows:

C₅H₈Br₂ + Zn → C₅H₈ + ZnBr₂

This elimination reaction typically yields cyclopentene in high yields, often between 80-90%, when treated with reagents like potassium hydroxide in ethanol at elevated temperatures, proceeding through an anti-elimination pathway. smolecule.com

The reductive elimination of vicinal dibromides is often a stereospecific reaction. The mechanism typically favors an anti-elimination pathway. smolecule.comrsc.org This means that for the reaction to proceed most efficiently, the two bromine atoms must be in an anti-periplanar conformation.

In the case of this compound, the trans-isomer, which can readily adopt a conformation with the two bromine atoms in an anti-periplanar (diaxial-like) arrangement, undergoes this elimination reaction more readily than the cis-isomer. For the cis-isomer, achieving an anti-periplanar arrangement of the two bromine atoms is conformationally difficult. Therefore, the reduction of trans-1,2-dibromocyclopentane (B238971) to cyclopentene is generally faster and occurs under milder conditions than the reduction of the cis-isomer.

The stereospecificity of this reaction is a key feature, and it has been observed in the dehalogenation of various vicinal dibromides, where meso or dl isomers lead to specific alkene geometries (E or Z). rsc.org

Organometallic Reactions as Synthetic Intermediates

Organomagnesium halides, commonly known as Grignard reagents, are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. wisc.edumnstate.edu They are typically formed by the reaction of an organic halide with magnesium metal in an anhydrous ether solvent. libretexts.orgmasterorganicchemistry.com

While the formation of a mono-Grignard reagent from a monohalide is straightforward, the reaction of vicinal dihalides like this compound with magnesium is more complex. The primary reaction pathway for vicinal dihalides with magnesium is elimination to form an alkene, in this case, cyclopentene. stackexchange.com This is because the initially formed organomagnesium species can readily react with the adjacent bromine atom in an intramolecular fashion, leading to elimination.

However, under specific conditions, it is possible to form di-Grignard reagents from dihalides. For instance, the formation of a 1,3-di-Grignard reagent from 1,3-dibromocyclopentane has been reported, though the stability of such reagents can be limited. researchgate.net The formation of a stable 1,2-di-Grignard reagent from this compound is generally not favored due to the high propensity for elimination.

This compound can serve as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. smolecule.com The Suzuki coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. nih.govlibretexts.orgyonedalabs.com

The presence of two bromine atoms in this compound allows for both mono- and bis-coupling reactions. smolecule.com By controlling the stoichiometry of the reagents, it is possible to achieve selective mono-substitution or bis-substitution. smolecule.com

The general catalytic cycle for a Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation : The organoboron reagent transfers its organic group to the palladium(II) complex, displacing the bromide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. libretexts.org

This methodology allows for the introduction of a variety of substituents, such as aryl, alkenyl, and alkyl groups, onto the cyclopentane (B165970) ring. smolecule.com

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Cyclopentane (B165970) Derivatives

As a dihalide precursor, 1,2-Dibromocyclopentane (B3025039) is a valuable starting material for creating more complex molecules featuring a cyclopentane core. The two bromine atoms are leaving groups that can be replaced through substitution reactions, allowing for the introduction of a wide array of new functional groups. smolecule.com This capability enables chemists to synthesize a variety of functionalized cyclopentane derivatives.

One notable application is its use as a precursor in the synthesis of cyclopropane analogs. The specific structural arrangement of this compound makes it well-suited for chemical transformations designed to form three-membered ring systems, thereby expanding its utility in building complex molecular architectures.

Synthetic Intermediate in Medicinal Chemistry Research

In the field of medicinal chemistry, the cyclopentane ring is a frequently encountered structural motif in many biologically active molecules. smolecule.com Consequently, this compound is considered a useful starting material for the synthesis of potential new drug candidates. smolecule.com Researchers can strategically modify the molecule, using its reactive bromine atoms as handles to build larger, more complex structures. This allows for the exploration of new derivatives for various therapeutic applications. smolecule.com

Table 1: Selected Reactions of this compound

| Reaction Type | Reagents | Product Type | Significance |

| Substitution | Nucleophiles (e.g., -OH, -CN) | Functionalized Cyclopentanes | Introduction of new chemical functionalities. |

| Elimination | Base (e.g., KOH) | Cyclopentene (B43876) Derivatives | Formation of unsaturated cyclic systems. |

| Cyclopropanation | Reducing agents/bases | Bicyclic compounds | Synthesis of strained ring systems. |

Precursor for Novel Materials Development

The unique properties of halogenated hydrocarbons like this compound have led to their investigation in materials science. smolecule.com

While specific examples of polymers derived directly from this compound are not extensively detailed, its role as a functionalized cycloalkane makes it a candidate for incorporation into polymer chains. Through dehalogenation or other coupling reactions, it could potentially be used to introduce cyclic units into a polymer backbone, influencing properties such as thermal stability, rigidity, and chemical resistance.

Halogenated compounds are known for their potential application in the development of flame retardants and lubricants. smolecule.com Brominated flame retardants (BFRs) are a class of compounds added to materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. The presence of bromine in this compound suggests its potential utility in this area, where such compounds can be physically added to a material as additives. smolecule.comresearchgate.net

Role as a Model Compound in Fundamental Organic Chemistry

This compound serves as an important model compound for studying the properties and reactions of halogenated cycloalkanes. libretexts.org Its relatively simple yet rigid structure allows for detailed investigation of reaction mechanisms and stereochemical outcomes.

The study of this compound provides fundamental insights into the reactivity of halogenated cyclic systems. Key areas of investigation include:

Stereoisomerism: The compound exists as stereoisomers, specifically cis and trans isomers, depending on the spatial orientation of the two bromine atoms. smolecule.com The trans isomer, for example, has two chiral carbons and can exist as a pair of enantiomers because the molecule and its mirror image are non-superimposable. brainly.com Studying the distinct reactivity of these isomers helps elucidate the role of stereochemistry in chemical reactions.

Addition Reactions: The primary synthesis route for this compound involves the electrophilic addition of bromine (Br₂) to cyclopentene. smolecule.comyoutube.com This reaction typically proceeds via anti-addition, yielding trans-1,2-dibromocyclopentane (B238971) as the major product. youtube.com This serves as a classic example of stereoselective reactions for students and researchers of organic chemistry.

Elimination Reactions: Under basic conditions, this compound readily undergoes elimination reactions to form cyclopentene derivatives. This transformation is a foundational example of dehydrohalogenation in cyclic systems.

By examining these reactions, chemists gain a deeper understanding of reaction kinetics, transition states, and the influence of ring strain and steric effects in cycloalkanes.

Table 2: Stereoisomers of this compound

| Isomer | Description | Key Feature |

| cis-1,2-Dibromocyclopentane (B13358767) | Bromine atoms are on the same face of the cyclopentane ring. | Possesses an internal plane of symmetry (meso compound). |

| trans-1,2-Dibromocyclopentane | Bromine atoms are on opposite faces of the cyclopentane ring. | Chiral; exists as a pair of non-superimposable mirror images (enantiomers). brainly.com |

Investigations into Enzyme-Catalyzed Halogenation Reactions

The biosynthesis of halogenated natural products is a testament to nature's sophisticated chemical machinery. Enzymes, particularly halogenases, are capable of performing highly specific halogenation reactions under mild conditions, a feat that often requires harsh reagents in traditional synthetic chemistry. nih.govnih.gov While direct enzymatic synthesis of this compound has not been extensively documented, the principles derived from studies of various halogenating enzymes provide a foundation for understanding how such a transformation could be approached biocatalytically.

Enzymatic halogenation reactions are crucial for the production of thousands of halogenated natural products. nih.gov Halogenases are broadly categorized based on their cofactor requirements and reaction mechanisms. The primary classes include flavin-dependent halogenases (FDHs), heme-dependent and vanadium-dependent haloperoxidases, and S-adenosyl-L-methionine (SAM)-dependent nucleophilic halogenases. nih.govfrontiersin.orgmdpi.com

Flavin-Dependent Halogenases (FDHs): These enzymes are the most extensively studied and typically catalyze electrophilic halogenation on electron-rich aromatic substrates. nih.govfrontiersin.org They utilize flavin adenine dinucleotide (FAD), which reacts with molecular oxygen and a halide ion (Cl⁻, Br⁻, or I⁻) to form a hypohalous acid equivalent (e.g., hypobromous acid). mdpi.com This potent electrophile is then directed towards the substrate within the enzyme's active site. For a substrate like cyclopentene, this mechanism would be analogous to the chemical bromination that proceeds via an electrophilic attack on the double bond.

Haloperoxidases (Heme- and Vanadium-dependent): These enzymes use hydrogen peroxide to oxidize halide ions. mdpi.comresearchgate.net The resulting oxidized halogen species can then halogenate a variety of substrates. Heme-dependent haloperoxidases, for instance, can be quite promiscuous, catalyzing oxidations, epoxidations, and hydroxylations in addition to halogenations. nih.gov Vanadium-dependent haloperoxidases are known for their stability and ability to generate hypohalite species which then react with substrates. researchgate.net

Radical Halogenases: A significant challenge in synthetic chemistry is the halogenation of unactivated aliphatic carbons. nih.gov Nature accomplishes this via non-heme iron dependent halogenases that operate through a radical-based mechanism. These enzymes can abstract a hydrogen atom from an unactivated C-H bond, followed by halogen rebound to form the carbon-halogen bond. nih.gov This type of enzymatic activity could theoretically be applied to cyclopentane to introduce bromine atoms, although controlling the regioselectivity to achieve a specific 1,2-dibromo product would be a significant challenge.

A fascinating aspect of enzymatic halogenation is the concept of "cryptic halogenation." In some biosynthetic pathways, a halogen is temporarily incorporated into an intermediate to activate it for a subsequent reaction, such as cyclization, and is then eliminated in a later step. nih.gov This strategy highlights the versatile role of halogens as excellent leaving groups in enzyme-catalyzed reactions.

The table below summarizes the main classes of halogenating enzymes and their key characteristics relevant to potential biocatalytic bromination.

| Enzyme Class | Cofactor/Cosubstrate | Mechanism | Typical Substrates | Relevance to this compound Synthesis |

| Flavin-Dependent Halogenases (FDHs) | FAD, O₂, Halide⁻ | Electrophilic Attack | Electron-rich aromatics, alkenes | Could potentially catalyze the dibromination of cyclopentene via an electrophilic addition mechanism. |

| Haloperoxidases | H₂O₂, Halide⁻, Heme or Vanadium | Electrophilic Attack | Alkenes, Aromatics | Generation of a hypobromite equivalent could lead to the formation of a bromonium ion intermediate with cyclopentene. |

| Non-heme Iron Halogenases | α-ketoglutarate, O₂, Halide⁻ | Radical Abstraction/Rebound | Unactivated C-H bonds | Could potentially functionalize cyclopentane directly, though achieving 1,2-disubstitution selectively would be difficult. |

Retrosynthetic Strategies Utilizing this compound Synthons

Retrosynthetic analysis is a powerful methodology in organic synthesis for planning the synthesis of complex molecules by deconstructing the target molecule into simpler, commercially available starting materials. In this context, this compound serves as a valuable synthon for the five-membered cyclopentane ring, offering two reactive sites for further chemical transformations.

The primary retrosynthetic disconnection for this compound itself leads back to a simple and readily available precursor: cyclopentene. youtube.comyoutube.com This transformation, an addition reaction, is one of the fundamental reactions in organic chemistry.

Forward Reaction: Cyclopentene + Br₂ → trans-1,2-Dibromocyclopentane quora.com

This reaction typically proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-fashion, leading predominantly to the trans stereoisomer. study.comquora.com

From a retrosynthetic perspective, the presence of a trans-1,2-dibromo functionality on a cyclopentane ring within a larger target molecule strongly suggests cyclopentene as a key intermediate. The general retrosynthetic step can be visualized as:

Retrosynthetic Disconnection:

Beyond being a product of cyclopentene bromination, this compound is a precursor for introducing further functionality. The two bromine atoms act as leaving groups, enabling a variety of synthetic operations.

Emerging Research Directions and Future Outlook

Development of Enantioselective Synthetic Routes to Chiral 1,2-Dibromocyclopentane (B3025039) Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern organic chemistry and pharmaceutical development. For this compound, the focus has been on developing catalytic asymmetric bromination of cyclopentene (B43876) that can selectively produce specific stereoisomers. While direct enantioselective bromination of cyclopentene to yield chiral this compound is an area of ongoing research, significant progress has been made in the enantioselective halofunctionalization of other alkenes, providing a roadmap for future developments.

Key strategies involve the use of chiral catalysts that can create a chiral environment around the double bond, influencing the stereochemical outcome of the bromine addition. Research in this area has explored various classes of chiral catalysts, with promising results in related systems.

Promising Catalytic Systems for Enantioselective Bromination:

| Catalyst Type | Description | Achieved Enantioselectivity (in related systems) |

| Chiral Phosphoric Acids | These catalysts can act as chiral Brønsted acids, activating the bromine source and directing its approach to the alkene. | Moderate to good enantioselectivities have been reported for the bromoesterification of cyclohexene. |

| Amino-thiocarbamates | These bifunctional organocatalysts are believed to activate the bromine source through a Lewis base interaction while simultaneously interacting with the nucleophile. | High enantioselectivity has been achieved in the bromolactonization of hexenoic acids. |

| Chiral Ion-Pairing Catalysts | This strategy utilizes chiral counter-anions, such as binol-derived phosphates, to create a chiral environment around the bromonium ion intermediate. | This approach has been successful in the desymmetrization of meso haliranium ions. |

| Cinchona Alkaloid Derivatives | Catalysts like (DHQD)₂PHAL have been employed in chloro- and bromofunctionalization reactions, likely operating through hydrogen-bond acceptance with substrates containing hydrogen-bond donor groups. | Good enantiomeric ratios have been achieved in the dichlorination of certain allylic alcohols. |

The insights gained from these studies on other alkenes are crucial for designing effective enantioselective methods for the synthesis of chiral this compound derivatives. Future work will likely focus on adapting these catalytic systems to the specific electronic and steric properties of cyclopentene.

Exploration of Novel Catalytic Transformations

This compound serves as a versatile precursor in a variety of catalytic transformations, enabling the synthesis of more complex molecular architectures. The presence of two bromine atoms provides multiple reaction sites for functionalization.

One of the most significant applications is in palladium-catalyzed cross-coupling reactions . The Suzuki-Miyaura coupling, for instance, allows for the formation of carbon-carbon bonds with organoboranes. smolecule.com Depending on the reaction stoichiometry, either mono- or bis-substitution can be achieved, introducing aryl, alkenyl, or alkyl groups with high efficiency. smolecule.com

The compound also readily undergoes elimination reactions under basic conditions to yield cyclopentene derivatives. smolecule.com This transformation is valuable for the synthesis of functionalized cyclopentenes. Additionally, this compound has been utilized in carbene-mediated cyclopropanation reactions , providing access to intricate polycyclic structures. smolecule.com

Recent research has also begun to explore enzymatic and biomimetic catalytic systems for the dehalogenation of vicinal dibromides. While still an emerging field, the use of enzymes like D-2-haloacid dehalogenases, which catalyze hydrolytic dehalogenation, offers a glimpse into future biocatalytic applications. nih.gov The mechanism of these enzymes, involving the activation of a water molecule to attack the carbon-halogen bond, provides a blueprint for the design of novel, environmentally benign dehalogenation catalysts. nih.gov

Summary of Novel Catalytic Transformations:

| Reaction Type | Catalyst/Reagents | Product Type | Significance |

| Suzuki-Miyaura Coupling | Palladium catalysts, organoboranes, base | Aryl-, alkenyl-, or alkyl-substituted cyclopentanes | Versatile C-C bond formation. smolecule.com |

| Elimination | Potassium hydroxide (B78521) in ethanol (B145695) | Cyclopentene derivatives | Synthesis of functionalized alkenes. smolecule.com |

| Cyclopropanation | Dichlorocarbene (from chloroform (B151607) and KOH) | Polycyclic structures with cyclopropane rings | Access to complex molecular frameworks. smolecule.com |

| Electrochemical Dehalogenation | Cobaloximes | Cyclohexene (from trans-1,2-dibromocyclohexane) | Potential for controlled reductive transformations. researchgate.net |

| Enzymatic Dehalogenation | D-2-haloacid dehalogenases | 2-hydroxyacids (from D-2-haloacids) | Green and highly selective dehalogenation. nih.gov |

Advanced Computational Studies for Predicting Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. For this compound, computational studies have provided significant insights into its conformational landscape, which is crucial for understanding its reactivity and selectivity.

A detailed conformational analysis of trans-1,2-dibromocyclopentane (B238971) has been carried out using a total lineshape analysis of its NMR spectra, implemented through the VALISA program. researchgate.nettandfonline.com This study, supported by a complete set of vicinal spin-spin coupling constants, proposed a more accurate model for the conformational interconversions of the five-membered ring. researchgate.nettandfonline.com The research suggests that the conformational behavior of trans-1,2-dibromocyclopentane is best described by large-amplitude molecular vibrations along a sector of the pseudorotation path, primarily involving diequatorial conformations. researchgate.nettandfonline.com

Density Functional Theory (DFT) calculations are also being employed to investigate the mechanism of bromination of alkenes like cyclopentene. These studies help to elucidate the structure and stability of the intermediate bromonium ion and the transition states involved in the reaction, providing a rationale for the observed stereoselectivity (typically anti-addition). pearson.com

Key Findings from Computational Studies:

| Computational Method | Focus of Study | Key Findings |

| VALISA Program (NMR Spectra Analysis) | Conformational analysis of trans-1,2-dibromocyclopentane | The molecule undergoes large-amplitude vibrations along a pseudorotation path, favoring diequatorial conformations. researchgate.nettandfonline.com |

| Density Functional Theory (DFT) | Mechanism of alkene bromination | Provides insights into the structure of the bromonium ion intermediate and the transition states, explaining the stereochemical outcome. pearson.com |

Future computational work is expected to focus on modeling the interactions between this compound and various catalysts to predict the stereochemical outcomes of enantioselective reactions and to design more efficient catalytic systems.

Integration into Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of chemical syntheses, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis and application of this compound, several green chemistry approaches are being explored.

A primary focus is on replacing hazardous reagents and solvents. The traditional bromination of alkenes often uses elemental bromine, which is highly toxic and corrosive. wordpress.com Greener alternatives include N-bromoimide reagents, such as N-bromosuccinimide (NBS), which are solids and easier to handle. wordpress.com However, the atom economy of reactions using NBS can be low. wordpress.com To address this, methods for the in situ generation of bromine from safer precursors, such as reacting sodium hypochlorite with hydrobromic acid, are being developed, particularly in continuous flow systems to enhance safety. nih.gov

The choice of solvent is another critical aspect. Environmentally hazardous chlorinated solvents are being replaced with greener alternatives like heptane or even water. proquest.comhrpub.org Solvent-free approaches, such as mechanochemistry (ball milling), are also emerging as highly sustainable methods for bromofunctionalization reactions. proquest.com

Furthermore, the development of catalytic methods, as discussed in section 6.2, inherently aligns with green chemistry principles by reducing the need for stoichiometric reagents and often enabling reactions to proceed under milder conditions. The use of recyclable catalysts is also a key area of research.

Green Chemistry Approaches for this compound Synthesis and Reactions:

| Green Chemistry Principle | Traditional Method | Greener Alternative |

| Safer Reagents | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), in situ generated bromine. wordpress.comnih.gov |

| Safer Solvents | Chlorinated solvents (e.g., CCl₄) | Heptane, water, or solvent-free conditions (mechanochemistry). proquest.comhrpub.orgresearchgate.net |

| Atom Economy | Use of stoichiometric brominating agents like NBS can have low atom economy. | Catalytic bromination, recycling of by-products. wordpress.com |

| Waste Reduction | Generation of hazardous by-products. | Use of recyclable catalysts and reagents, development of zero-waste processes. proquest.comhrpub.org |

The integration of these green methodologies will be crucial for the sustainable production and utilization of this compound in both academic research and industrial applications.

Q & A

Basic Research Questions

Q. What are the key stereoisomers of 1,2-dibromocyclopentane, and how can their configurations be experimentally determined?

- Answer : this compound exhibits cis and trans stereoisomers due to restricted rotation in the cyclopentane ring. To differentiate them:

- NMR Spectroscopy : Coupling constants () between hydrogens on adjacent carbons differ for cis () and trans () isomers.

- X-ray Crystallography : Directly resolves spatial arrangements of bromine atoms.

- Polarimetry : Measures optical activity if enantiomers are present (e.g., in chiral derivatives) .

Q. What methods are recommended for synthesizing high-purity this compound and its stereoisomers?

- Answer :

- Direct Bromination : Cyclopentene reacts with bromine () in at low temperatures to yield this compound. Stereochemistry depends on reaction conditions (e.g., radical vs. ionic pathways).

- Stereoselective Synthesis : Use chiral catalysts or directing groups to favor specific isomers. For example, transannular bromination with -bromosuccinimide (NBS) under UV light may enhance stereocontrol .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Answer :

- H/C NMR : Identify proton environments (e.g., axial vs. equatorial hydrogens) and carbon chemical shifts influenced by bromine electronegativity.

- IR Spectroscopy : C-Br stretches appear at ; absence of C=C peaks confirms saturation.

- Mass Spectrometry : Molecular ion peak at () and fragmentation patterns (e.g., loss of Br) confirm molecular structure .

Advanced Research Questions

Q. What reaction mechanisms dominate when this compound undergoes nucleophilic substitution, and how do ring strain and steric effects influence these pathways?

- Answer :

- SN2 vs. Elimination : The rigid cyclopentane ring hinders backside attack (SN2), favoring E2 elimination (e.g., dehydrohalogenation to cyclopentene).

- Steric Effects : Bulky bromine atoms increase steric hindrance, slowing substitution. Kinetic studies with varying nucleophiles (e.g., in methanol at ) and isotopic labeling () can elucidate mechanisms .

Q. How can computational chemistry tools predict the physicochemical properties and reaction pathways of this compound?

- Answer :

- DFT Calculations : Model transition states for substitution/elimination reactions (e.g., using Gaussian or ORCA).

- Molecular Dynamics : Simulate solvent effects (e.g., polarity of DMF vs. methanol) on reaction rates.

- ACD/Labs Percepta : Predict logP, pKa, and solubility using QSAR models. Validate predictions with experimental data (e.g., HPLC retention times) .

Q. What strategies resolve contradictions in reported reaction outcomes or stereochemical assignments for this compound?

- Answer :

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Cross-Validation : Combine NMR, X-ray, and chromatographic data to confirm stereochemistry.

- Crystallographic Databases : Compare experimental unit cell parameters with entries in the Cambridge Structural Database (CSD) .

Q. In comparative studies, how does the reactivity of this compound differ from its chloro and iodo analogs under varying conditions?

- Answer :

- Leaving Group Ability : Bromine () is a better leaving group than chlorine but poorer than iodine, affecting substitution rates.

- Ring Strain : Smaller cyclopropane analogs exhibit higher strain, accelerating elimination. Compare with 1,2-dibromocyclohexane (lower strain, slower reactions).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 pathways, while protic solvents favor elimination .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.